3-cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
3-cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a fused imidazolidine-2,4-dione core substituted with cyclopropyl and pyrimidinyl-piperidinyl moieties. Its molecular architecture includes a piperidine ring linked to a pyrimidine scaffold and an imidazolidinedione system, both decorated with cyclopropyl groups.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17-10-22(18(25)23(17)14-3-4-14)13-5-7-21(8-6-13)16-9-15(12-1-2-12)19-11-20-16/h9,11-14H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMROXYCOLUJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes cyclopropyl and piperidine moieties, which are known to influence biological interactions. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. The structural characteristics contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and immune responses, potentially leading to therapeutic effects in neurological disorders and inflammation.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress-related damage.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Triple-Negative Breast Cancer (TNBC) : The compound showed IC50 values indicating potent activity against TNBC cells.
- Melanoma : Research indicated that it could inhibit melanoma cell growth through apoptosis induction.
Neuroprotective Effects
Animal models have suggested that this compound may possess neuroprotective properties. It appears to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in Clinical Cancer Research demonstrated the efficacy of the compound against cancer cell lines resistant to conventional therapies. The results indicated a significant reduction in cell viability and increased apoptosis markers .
- Neuroprotection in Animal Models : Another study highlighted the neuroprotective effects observed in rodent models subjected to neurotoxic agents. The treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is well absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : The metabolites are predominantly excreted via the renal route.
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully elucidate its toxicity profile.
Comparison with Similar Compounds
Core Heterocycle Comparison
- Target Compound: The imidazolidinedione core is linked to a pyrimidine via a piperidine bridge.
- BK49010: Replaces pyrimidine with a phenyl-thiazole group.
- BK49455 : Substitutes imidazolidinedione with a urea backbone. Urea’s polarity and hydrogen-bonding capacity make it suitable for protein surface interactions, often seen in GPCR-targeted drugs .
Substituent Effects
- Cyclopropyl Groups (Target Compound vs. BK49010): Cyclopropyl substituents in the target compound may enhance metabolic stability by reducing oxidative degradation compared to BK49010’s phenyl group, which is prone to CYP450-mediated metabolism.
- Thiomorpholine vs. Pyrimidine (BK49455 vs. Target Compound): Thiomorpholine’s sulfur atom in BK49455 could introduce unique electronic effects, while the pyrimidine in the target compound offers π-π stacking opportunities for kinase binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
